(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridazine ring substituted with a 1H-1,2,4-triazol group and a piperazine moiety, which is further linked to an indole derivative.
Mechanism of Action
Target of action
Compounds containing 1,2,4-triazole and indole moieties have been found to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities
Mode of action
Many compounds containing 1,2,4-triazole and indole moieties are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
Without specific information on the targets of “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone”, it’s difficult to say which biochemical pathways might be affected. Many compounds with similar structures have been found to affect a variety of pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body, and are metabolized by various enzymes before being excreted .
Result of action
Without specific information on the targets and mode of action of “this compound”, it’s difficult to say what the molecular and cellular effects of its action might be. Many compounds with similar structures have been found to have cytotoxic effects, particularly against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is to react 6-chloropyridazine with 1H-1,2,4-triazole under suitable conditions to form the triazole-substituted pyridazine. Subsequent reactions introduce the piperazine and indole components.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-5-carboxaldehyde or indole-5-carboxylic acid.
Reduction: : The triazole ring can be reduced to form 1,2,4-triazol-1-ylamine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Indole-5-carboxaldehyde, Indole-5-carboxylic acid
Reduction: : 1,2,4-triazol-1-ylamine
Substitution: : Various substituted piperazines and triazoles
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
1,2,4-triazole derivatives
Indole-5-carboxaldehyde derivatives
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(11-15)5-6-21-16)26-9-7-25(8-10-26)17-3-4-18(24-23-17)27-13-20-12-22-27/h1-6,11-13,21H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOKAAZIWTMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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